molecular formula C11H17N3O B11801922 (5-Methyl-6-morpholinopyridin-3-yl)methanamine

(5-Methyl-6-morpholinopyridin-3-yl)methanamine

Katalognummer: B11801922
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: OTKSOULSJSWNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-6-morpholinopyridin-3-yl)methanamine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is known for its versatile potential in various scientific and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves several steps. One common synthetic route includes the reaction of 5-methyl-6-chloropyridin-3-amine with morpholine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(5-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(5-Methyl-6-morpholinopyridin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(5-Methyl-6-morpholinopyridin-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3O/c1-9-6-10(7-12)8-13-11(9)14-2-4-15-5-3-14/h6,8H,2-5,7,12H2,1H3

InChI-Schlüssel

OTKSOULSJSWNQB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCOCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.